molecular formula C15H18N2O3 B13764096 Benzamide, 5-acetamido-N-allyl-2-allyloxy- CAS No. 6525-27-5

Benzamide, 5-acetamido-N-allyl-2-allyloxy-

Cat. No.: B13764096
CAS No.: 6525-27-5
M. Wt: 274.31 g/mol
InChI Key: DTTDWEHZOXBELV-UHFFFAOYSA-N
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Description

Benzamide, 5-acetamido-N-allyl-2-allyloxy- is an organic compound with the molecular formula C15H20N2O3 It is a derivative of benzamide, featuring additional functional groups such as acetamido, allyloxy, and allyl

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 5-acetamido-N-allyl-2-allyloxy- typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Allylation: The allyl groups can be introduced via nucleophilic substitution reactions using allyl halides (e.g., allyl bromide) in the presence of a base like potassium carbonate.

    Etherification: The allyloxy group can be introduced by reacting a hydroxyl-containing intermediate with allyl bromide in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: Benzamide, 5-acetamido-N-allyl-2-allyloxy- can undergo oxidation reactions, particularly at the allyl groups, forming epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyloxy group.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Allyl bromide in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Benzamide, 5-acetamido-N-allyl-2-allyloxy- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, 5-acetamido-N-allyl-2-allyloxy- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially leading to various therapeutic effects.

Comparison with Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    5-acetamido-2-hydroxy benzoic acid: Another derivative with similar functional groups.

    N-allyl benzamide: A compound with an allyl group attached to the nitrogen atom.

Uniqueness: Benzamide, 5-acetamido-N-allyl-2-allyloxy- is unique due to the combination of acetamido, allyloxy, and allyl groups, which confer distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

6525-27-5

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

5-acetamido-2-prop-2-enoxy-N-prop-2-enylbenzamide

InChI

InChI=1S/C15H18N2O3/c1-4-8-16-15(19)13-10-12(17-11(3)18)6-7-14(13)20-9-5-2/h4-7,10H,1-2,8-9H2,3H3,(H,16,19)(H,17,18)

InChI Key

DTTDWEHZOXBELV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OCC=C)C(=O)NCC=C

Origin of Product

United States

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